molecular formula C21H33IO2 B1194486 15-(4-Iodophenyl)pentadecanoic acid CAS No. 80479-93-2

15-(4-Iodophenyl)pentadecanoic acid

Cat. No.: B1194486
CAS No.: 80479-93-2
M. Wt: 444.4 g/mol
InChI Key: YAONEUNUMVOKNQ-UHFFFAOYSA-N
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Description

15-[4-(123I)iodophenyl]pentadecanoic acid , is a radiopharmaceutical compound used in nuclear medicine imaging. Its molecular formula is C21H33123IO2 , with an average mass of approximately 440.5 Da .

Mechanism of Action

Target of Action

15-(4-Iodophenyl)pentadecanoic acid, also known as pentadecanoic acid, is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health . It has broad-reaching mechanisms of action, including AMPK and PPAR- / activation, as well as mTOR, JAK-STAT, and HDAC-6 inhibition .

Mode of Action

This compound interacts with its targets in a dose-dependent manner. It has broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It also has clinically relevant activities that are broader and safer than eicosapentaenoic acid (EPA), a leading omega-3 fatty acid .

Biochemical Pathways

The compound affects various biochemical pathways. Its mechanisms of action are aligned with the demonstrated anti-inflammatory, antifibrotic, and anticancer activities of pentadecanoic acid in vitro and in vivo . At certain concentrations, the activities of this compound mimic those of common therapeutics for mood disorders, microbial infections, and cancer .

Pharmacokinetics

Studies have shown that it achieves high cardiac uptake shortly after injection, followed by a rapid, two-component, tracer clearance . The kinetics of tissue concentrations of labeled hydrophilic catabolites indicate a rapid oxidation of the compound and the subsequent washout of its catabolites from heart-muscle tissue .

Result of Action

The molecular and cellular effects of this compound’s action are broad and clinically relevant. It has dose-dependent activities across numerous human cell-based systems . These activities include anti-inflammatory, antifibrotic, and anticancer effects .

Biochemical Analysis

Biochemical Properties

15-(4-Iodophenyl)pentadecanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with various enzymes and proteins involved in lipid metabolism. For instance, it is known to be a substrate for enzymes such as acyl-CoA synthetase, which activates fatty acids by converting them into acyl-CoA derivatives. This activation is crucial for the subsequent steps in fatty acid oxidation and synthesis. Additionally, this compound can bind to fatty acid transport proteins, facilitating its transport across cellular membranes .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR), which are involved in regulating energy homeostasis and cell growth . Furthermore, this compound can alter gene expression patterns related to lipid metabolism, leading to changes in the cellular lipid profile .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes involved in lipid metabolism. For example, it has been shown to inhibit the activity of mTOR, a key regulator of cell growth and metabolism . Additionally, this compound can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), influencing gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism, particularly in the context of lipid accumulation and energy homeostasis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to enhance fatty acid oxidation and improve metabolic health, while high doses may lead to toxic effects such as lipid accumulation and oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is metabolized through β-oxidation, a process that breaks down fatty acids to generate acetyl-CoA, which enters the citric acid cycle for energy production . Enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase play crucial roles in this pathway. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in lipid synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Fatty acid transport proteins facilitate its uptake into cells, while intracellular binding proteins such as fatty acid-binding proteins (FABPs) help in its intracellular distribution . This compound tends to accumulate in lipid-rich tissues, such as adipose tissue and the liver, where it can exert its metabolic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation . Additionally, it can be found in the endoplasmic reticulum, where it is involved in lipid synthesis and modification. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes:: Iocanlidic acid is synthesized by introducing an iodine-123 (^123I) label onto a phenyl group attached to a pentadecanoic acid backbone. The iodination process typically involves electrophilic substitution of a hydrogen atom with iodine-123.

Reaction Conditions:: The specific reaction conditions for iodination depend on the synthetic method employed. Commonly, radioiodination reactions are carried out using oxidizing agents like chloramine-T or iodogen, with the precursor molecule in an appropriate solvent.

Industrial Production:: Iocanlidic acid is produced in specialized facilities equipped for radiopharmaceutical synthesis. These facilities handle the radioisotope ^123I and ensure strict quality control.

Chemical Reactions Analysis

Reactions:: Iocanlidic acid primarily undergoes metabolic processes in vivo, including beta-oxidation and incorporation into cellular lipids.

Common Reagents and Conditions::

    Chloramine-T: Used for radioiodination.

    Iodogen: Another reagent for iodination.

    Biological Enzymes: Responsible for the metabolism of Iocanlidic acid.

Major Products:: The major product formed from Iocanlidic acid metabolism is 15-[4-(123I)iodobenzoyl]pentadecanoic acid , which accumulates in cardiac tissues during myocardial perfusion imaging.

Scientific Research Applications

Iocanlidic acid has several applications:

    Myocardial Imaging: Used to assess myocardial blood flow and detect coronary artery disease.

    Tumor Imaging: Investigated for tumor detection and characterization.

    Metabolic Studies: Provides insights into fatty acid metabolism.

Comparison with Similar Compounds

Properties

IUPAC Name

15-(4-iodophenyl)pentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33IO2/c22-20-17-15-19(16-18-20)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(23)24/h15-18H,1-14H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONEUNUMVOKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230357
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80479-93-2
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080479932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name omega-(4-Iodophenyl)pentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches for producing radiolabeled 15-(4-Iodophenyl)pentadecanoic acid?

A1: Two main methods have been explored for synthesizing radiolabeled versions of this compound:

  • Using Chloramine-T as an oxidant with a tin precursor: This method utilizes a tin precursor and Chloramine-T as an oxidant to introduce the radioactive iodine isotope, Iodine-131, into the molecule. This approach leads to the production of 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA). []
  • Stille cross-coupling reaction: This method employs a Stille cross-coupling reaction to introduce a radioactive carbon isotope, Carbon-11, into the molecule, resulting in the synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA). []

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